molecular formula C18H15N7O2 B2985299 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797602-63-1

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2985299
M. Wt: 361.365
InChI Key: PHYKKPQHEOKQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole, a pyridine, and an oxadiazole. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

Research on pyrazolopyrimidines derivatives, which share structural similarities with the compound , has shown potential as anticancer and anti-5-lipoxygenase agents. The synthesis of these derivatives involved reactions that are structurally akin to 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide. Such compounds have demonstrated cytotoxic activities in certain cancer cell lines, indicating a potential application in cancer therapy (Rahmouni et al., 2016).

Antibacterial Activity

Compounds with structural components of 1,2,4-triazole, similar to the compound , have shown antibacterial properties. These compounds have been effective against various bacterial strains, such as S. aureus, E. coli, and P. aeruginosa. This suggests potential applications in the development of new antibacterial agents (Balandis et al., 2019).

Tuberculostatic Activity

Research on 1,3,4-oxadiazole and 1,2,4-triazole derivatives has shown significant tuberculostatic activity. This implies that similar structures, such as the one , might be effective in the treatment of tuberculosis (Foks et al., 2004).

Antimicrobial Activities

Compounds containing the 1,2,4-triazole moiety have been evaluated for antimicrobial activities. They have shown good to moderate activity against various microbial strains, suggesting their potential use as antimicrobial agents (Bayrak et al., 2009).

Antimycobacterial Activity

Studies on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones, which bear structural resemblance to the compound , have shown antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in the treatment of tuberculosis (Gezginci et al., 1998).

Antiviral Activities

The synthesis of certain benzamide-based 5-aminopyrazoles and related compounds, structurally related to the compound , has shown remarkable activity against avian influenza virus. This implies potential antiviral applications, particularly in combating influenza strains (Hebishy et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and assessing its safety and environmental impact. It could also involve designing analogs with improved properties or activity .

properties

IUPAC Name

1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYKKPQHEOKQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

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